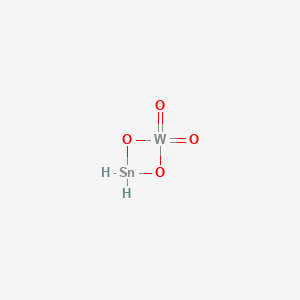

Tin monotungstate

Description

Properties

CAS No. |

14553-36-7 |

|---|---|

Molecular Formula |

H2O4SnW |

Molecular Weight |

368.56 g/mol |

IUPAC Name |

1,3-dioxa-2-stanna-4λ6-tungstacyclobutane 4,4-dioxide |

InChI |

InChI=1S/4O.Sn.W.2H |

InChI Key |

VYCQWQNSQQENQM-UHFFFAOYSA-N |

Canonical SMILES |

O=[W]1(=O)O[SnH2]O1 |

Origin of Product |

United States |

Methodologies for the Synthesis and Preparation of Tin Monotungstate

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for the synthesis of tin monotungstate due to their ability to offer excellent control over the product's characteristics at relatively low temperatures. These techniques involve the reaction of precursors in a liquid medium, allowing for homogeneous mixing and controlled nucleation and growth of the desired material.

Hydrothermal and solvothermal syntheses are prominent techniques for producing crystalline this compound. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This environment facilitates the dissolution of precursors and the subsequent crystallization of the product.

The orthorhombic α-SnWO₄ phase can be synthesized via a low-temperature hydrothermal method using precursors like tin chloride and sodium tungstate (B81510) in an acidic medium at temperatures around 200 °C for 12 hours. researchgate.net Similarly, α-SnWO₄ nanoplates with good dispersity have been prepared hydrothermally at 200 °C for 24 hours without the use of any templates. scielo.br The solvothermal method, employing various solvents, has also been utilized, with the choice of solvent being a key factor in tuning the resulting morphology. researchgate.net

The morphology and crystal structure of the synthesized this compound are highly dependent on several experimental parameters. Careful control of these factors allows for the targeted synthesis of specific polymorphs and shapes, such as nanosheets, nanowires, and faceted microcrystals.

Key parameters that influence the outcome of hydrothermal and solvothermal synthesis include:

pH of the solution: The acidity or basicity of the reaction medium plays a crucial role in determining the final phase of the product. For instance, single-phase α-SnWO₄ can be prepared at a pH of 7–8, while SnW₃O₉ is formed at a pH of 1. acs.org

Reaction Temperature and Time: These parameters affect the kinetics of nucleation and crystal growth. Higher temperatures can favor the formation of the thermodynamically more stable α-SnWO₄ phase, while lower temperatures might result in amorphous or less crystalline products. researchgate.net

Precursors and their Concentration: The choice and concentration of tin and tungsten precursors influence the reaction rate and the final morphology of the this compound particles.

Solvent: In solvothermal synthesis, the type of solvent used is a significant factor in controlling the morphology. For example, using only water as a solvent can produce well-defined nanosheets. researchgate.net

Surfactants/Additives: The presence of surfactants or other additives can direct the growth of specific crystal facets and prevent particle agglomeration, leading to desired morphologies.

The interplay of these parameters is complex, and their precise control is essential for obtaining this compound with tailored properties for specific applications.

Table 1: Influence of Synthesis Parameters on this compound Properties

| Parameter | Effect | Resulting Morphology/Phase |

|---|---|---|

| pH | Determines the final crystalline phase. | α-SnWO₄ at pH 7-8; SnW₃O₉ at pH 1. acs.org |

| Temperature | Influences crystallinity and phase stability. | Higher temperatures favor the stable α-SnWO₄ phase. researchgate.net |

| Solvent | Affects the morphology of the product. | Water as a solvent can lead to well-defined nanosheets. researchgate.net |

| Reaction Time | Impacts crystal growth and defect concentration. | Longer times can lead to reduced structural defects. scielo.br |

To accelerate the synthesis process, microwave-assisted hydrothermal (MAH) methods have been employed. This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. The MAH method has been successfully used to synthesize α-SnWO₄ at temperatures as low as 150 °C in short processing times ranging from 16 to 64 minutes. scielo.br

The rapid heating in the MAH process can accelerate both nucleation and growth, which may favor the aggregation of particles, resulting in morphologies such as highly agglomerated nanosheets. researchgate.net The exposure time to microwave radiation is a critical parameter that can influence the structural and optical properties of the resulting α-SnWO₄. scielo.br For instance, increasing the processing time can lead to a reduction in structural defects. scielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrothermal Synthesis of α-SnWO₄

| Feature | Conventional Hydrothermal | Microwave-Assisted Hydrothermal |

|---|---|---|

| Reaction Time | Hours to days (e.g., 24 h) scielo.br | Minutes (e.g., 16-64 min) scielo.br |

| Temperature | Typically around 200 °C scielo.br | Can be lower (e.g., 150 °C) scielo.br |

| Heating Method | External, slower heating | Direct, rapid, and uniform heating |

| Typical Morphology | Can produce well-dispersed nanoplates scielo.br | Often results in agglomerated nanosheets researchgate.net |

The sol-gel process is a versatile wet-chemical technique used for fabricating metal oxides from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. wikipedia.org The process typically involves the hydrolysis and polycondensation of metal alkoxides or metal salts in a solvent. azonano.com This method allows for the synthesis of homogeneous nanoparticles with high purity at low temperatures. researchgate.netyoutube.com While the sol-gel method is a common technique for synthesizing various metal oxides, researchgate.netinstras.com detailed research specifically outlining a procedure for the synthesis of this compound (SnWO₄) is not extensively documented in the available literature.

Controlled precipitation is a technique where the chemical conditions of a solution are carefully manipulated to induce the precipitation of a solid with a desired composition and morphology. kashanu.ac.ir By controlling factors such as precursor concentration, pH, and temperature, it is possible to influence the size and shape of the resulting particles. iosrjournals.org

Co-precipitation is a simple and cost-effective method that involves the simultaneous precipitation of two or more cations from a solution. researchgate.net This technique is widely used for the synthesis of multi-component oxides. oiccpress.com For the synthesis of this compound, this would involve the controlled precipitation of both tin and tungstate ions from a solution. The process is advantageous due to its simplicity, low equipment requirements, and shorter processing times. researchgate.net Research has shown the successful synthesis of β-SnWO₄ nanoparticles via a simple and low-cost co-precipitation method. researchgate.net

Emulsion-based syntheses, such as microemulsion methods, utilize a system of two immiscible liquids, where one liquid is dispersed as droplets in the other. These droplets act as nano-reactors for the synthesis of nanoparticles with controlled size and morphology. researchgate.net Faceted dodecahedral β-SnWO₄ microcrystals have been synthesized in low quantities using a microemulsion technique. acs.org

Hydrothermal and Solvothermal Methods for Controlled Crystallization

Solid-State Reaction Pathways

The solid-state reaction method is a traditional and straightforward technique for the synthesis of ceramic materials, including this compound. This method involves the intimate mixing of solid precursors, typically oxides or salts of the constituent elements, followed by calcination at high temperatures to induce a chemical reaction and form the desired compound. scielo.br

The low-temperature α-SnWO₄ phase was first synthesized via a solid-state reaction in 1972. scielo.br This conventional method is noted for its simplicity and low cost. However, it also presents several disadvantages, such as the potential for morphological non-uniformity, high levels of particle agglomeration, large particle sizes, and the possible formation of secondary phases. scielo.br Despite these drawbacks, it remains a viable method for producing this compound. researchgate.net

High-Temperature Solid-State Reactions

High-temperature solid-state reaction is a conventional and straightforward method for synthesizing polycrystalline this compound. This technique generally involves the intimate mixing of stoichiometric amounts of precursor powders, followed by calcination at elevated temperatures to induce a chemical reaction and crystallization.

The most common precursors for this method are tin(II) oxide (SnO) and tungsten trioxide (WO₃). The synthesis process is governed by the reaction temperature, which dictates the resulting crystalline phase of SnWO₄. The low-temperature α-phase (orthorhombic) is stable below 670°C, while the high-temperature β-phase (cubic) forms above this temperature. encyclopedia.pub Obtaining the pure β-phase often requires rapid cooling from temperatures exceeding 667°C (940 K) to prevent its conversion back to the α-phase. encyclopedia.pubresearchgate.net

Key research findings include:

The solid-solid reaction method is noted for its simple process and potential for large-scale output. encyclopedia.pub

To create a target for pulsed laser deposition, α-SnWO₄ was formed by annealing a mixture of WO₃ and SnO powders. encyclopedia.pub

Controlling the reaction temperature is crucial for phase-selective synthesis. For instance, in the conversion of WO₃ thin films using SnCl₂, temperatures between 550–600°C were found to be optimal for preparing single-phase α-SnWO₄ films. nih.gov

Mechanochemical Activation and Ball Milling Syntheses

Mechanochemical synthesis, often utilizing high-energy ball milling, is an alternative to high-temperature methods that relies on mechanical energy to induce chemical reactions. This technique involves placing precursor materials in a milling jar with grinding media (balls). The repeated collisions between the balls and the powder mixture provide the activation energy necessary for the reaction to occur at or near room temperature.

While specific literature detailing the mechanochemical synthesis of this compound is limited, the principles of this method are widely applied to other mixed metal oxides. The process can reduce reaction times, lower synthesis temperatures, and produce nanocrystalline materials. Key parameters that influence the outcome of the synthesis include the milling speed, milling time, ball-to-powder mass ratio, and the atmosphere inside the milling jar. For related material systems, mechanochemical approaches have been shown to be energy-efficient and effective in controlling particle size and morphology.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes and products that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, this often involves using environmentally benign solvents (like water), lower reaction temperatures, and precursors derived from sustainable sources.

Hydrothermal and solvothermal methods are prominent examples of greener synthesis routes. These techniques involve a chemical reaction in a closed vessel (autoclave) using water or an organic solvent at temperatures above its boiling point. The elevated pressure and temperature facilitate the dissolution of precursors and the crystallization of the desired product. The hydrothermal method, in particular, is advantageous for producing well-defined crystals with a small particle size and uniform distribution. encyclopedia.pub For instance, α-SnWO₄ with a crystallite size of approximately 25 nm has been synthesized via a low-temperature hydrothermal method using tin chloride and sodium tungstate as precursors. researchgate.net Another study reported the successful synthesis of a SnWO₄@MoS₂ heterostructure through a green hydrothermal method that utilized Aloe vera extract. researchgate.net

Plant extracts can serve as natural capping or chelating agents, offering an eco-friendly alternative to synthetic chemicals. nih.gov While widely reported for tin oxide nanoparticles, this approach shows promise for complex oxides like this compound. nih.govresearchgate.net

To control the morphology and create nanostructured materials, template-assisted and surfactant-mediated approaches are often employed. These methods can be integrated with green synthesis techniques like hydrothermal processing.

Template-Assisted Synthesis: This method uses a pre-existing nanostructured material (a template) to guide the growth of the desired compound. jwent.net For example, porous anodic aluminum oxide (AAO) templates, with their uniform and ordered pore structures, can be used to grow one-dimensional nanostructures like nanowires or nanorods. mdpi.comjwent.net The precursor solution fills the pores of the template, and subsequent reaction and crystallization lead to the formation of nanostructures that replicate the template's morphology. After synthesis, the template is typically dissolved to release the freestanding nanostructures.

Surfactant-Mediated Synthesis: Surfactants (surface-active agents) are molecules that can adsorb at interfaces and self-assemble into structures like micelles. In synthesis, they can act as soft templates, directing the nucleation and growth of nanoparticles and controlling their size and shape. researchgate.net Cationic surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) have been used in the synthesis of tin oxide nanostructures. researchgate.netkashanu.ac.ir The choice of surfactant and its concentration can significantly influence the final morphology of the product. jwent.net

Ultrasonic-Assisted Preparations

Ultrasonic-assisted methods offer a valuable approach in the synthesis of this compound (SnWO₄), primarily by enhancing conventional techniques like the hydrothermal method. The application of ultrasonic irradiation, particularly as a pre-treatment step, has been shown to significantly influence the physical and chemical properties of the resulting material. This sonochemical approach leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium—to create localized hot spots with high temperatures and pressures. These extreme conditions facilitate a more uniform dispersion of reactants, leading to a reduction in the particle size and an increase in the specific surface area of the synthesized this compound.

A notable application of this technique is in the hydrothermal synthesis of SnWO₄, where an initial ultrasonic treatment of the precursor solution is performed. google.com This pre-ultrasonic step ensures that the reactants, typically an aqueous solution of a tin salt such as tin(II) chloride dihydrate and a tungstate salt like sodium tungstate dihydrate, are thoroughly and uniformly mixed. google.com The cavitation effect breaks down agglomerates and promotes a more homogeneous nucleation environment, which is crucial for controlling the particle size and morphology of the final product.

The enhanced dispersion and increased surface area resulting from the ultrasonic treatment can lead to improved properties, for instance, in the photocatalytic activity of the this compound. google.com By producing smaller and more uniform particles, a larger number of active sites are exposed, which can enhance the material's performance in catalytic applications.

A typical procedure involves the separate dissolution of equimolar amounts of the tin and tungsten precursors in deionized water. These solutions are then combined to form a precipitate-containing mixture, which is subsequently subjected to ultrasonic irradiation before the hydrothermal reaction. Following the ultrasonic treatment, the mixture is sealed in an autoclave and heated to a specific temperature for a set duration to facilitate the crystallization of SnWO₄.

The following table outlines the representative parameters for an ultrasonic-assisted hydrothermal synthesis of this compound as described in the available literature.

| Parameter | Value |

| Tin Precursor | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Tungsten Precursor | Sodium tungstate dihydrate (Na₂WO₄·2H₂O) |

| Solvent | Deionized water |

| Precursor Ratio | 1:1 molar ratio |

| Ultrasonic Treatment | Pre-hydrothermal |

| Hydrothermal Temperature | 120-200 °C |

| Hydrothermal Duration | 24 hours |

| Product | This compound (SnWO₄) |

Note: This data is based on a described synthetic method and serves as a general guideline. google.com

Advanced Structural and Compositional Elucidation Techniques for Tin Monotungstate

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Structure Analysis

X-ray diffraction (XRD) is a primary and non-destructive technique used to investigate the crystalline structure of materials. materialsproject.orgacs.org By directing X-rays at a sample and analyzing the resulting diffraction pattern, researchers can obtain crucial information about the material's phase composition, crystal structure, and lattice parameters. materialsproject.org For tin monotungstate, XRD is essential for distinguishing between its α and β polymorphs and confirming the successful synthesis of the desired phase. aip.orgsemanticscholar.org

The α-SnWO₄ phase possesses an orthorhombic crystal structure, while the β-SnWO₄ phase has a cubic structure. materialsproject.orgresearchgate.net These different arrangements of atoms result in unique diffraction patterns, acting as a "fingerprint" for each phase. acs.org For instance, studies have identified the orthorhombic phase of α-SnWO₄ with the space group Pnna and the cubic phase of β-SnWO₄ with the space group P2₁3. semanticscholar.orgmaterialsproject.orgulpgc.es

| Property | α-SnWO₄ (Orthorhombic) | β-SnWO₄ (Cubic) |

|---|---|---|

| Crystal System | Orthorhombic | Cubic |

| Space Group | Pnna (No. 52) | P2₁3 (No. 198) |

| Lattice Parameters (a) | 5.051 Å - 5.632 Å | 7.62 Å |

| Lattice Parameters (b) | 11.632 Å - 12.076 Å | 7.62 Å |

| Lattice Parameters (c) | 4.983 Å - 5.051 Å | 7.62 Å |

| Angles (α, β, γ) | 90°, 90°, 90° | 90°, 90°, 90° |

Note: The range in lattice parameters for α-SnWO₄ reflects values obtained from different experimental and computational studies. aip.orgsemanticscholar.orgmaterialsproject.orgresearchgate.netgeoscienceworld.org

After synthesis, PXRD is used to confirm that the desired polymorph (α or β) has been formed and to check for the presence of any secondary phases or impurities. aip.orgresearchgate.net For example, when synthesizing α-SnWO₄ films, XRD patterns are compared against standard diffraction data (e.g., JCPDS card no. 29-1354) to confirm the complete conversion of precursor materials and the absence of reactants like WO₃ or the formation of undesired phases like SnO₂ or other tin tungstate (B81510) species (e.g., SnW₃O₉). encyclopedia.pubaip.orgresearchgate.net The sharpness and intensity of the diffraction peaks also provide a qualitative measure of the material's crystallinity; sharp, well-defined peaks indicate high crystallinity, whereas broad humps suggest an amorphous or poorly crystalline nature. semanticscholar.orgmaterialsproject.org

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a material's atomic structure. copernicus.org By analyzing the diffraction pattern from a single, high-quality crystal, SCXRD can determine the exact positions of atoms within the unit cell, as well as bond lengths and angles. copernicus.org This level of detail is crucial for understanding the fundamental structure that dictates the material's properties.

For this compound, SCXRD studies have provided detailed structural models. The orthorhombic structure of α-SnWO₄ consists of two-dimensional sheets of distorted WO₆ octahedra separated by layers of Sn²⁺ ions. materialsproject.org In the cubic β-SnWO₄ structure, tungsten atoms are in a tetrahedral coordination with oxygen, while tin atoms are coordinated to six oxygen atoms in a distorted octahedral geometry. conicet.gov.arencyclopedia.pubulpgc.es This detailed knowledge comes from the refinement of single-crystal diffraction data, which provides the atomic coordinates for each element in the crystal lattice. acs.orgulpgc.es

| Atom | Wyckoff Position | x | y | z |

|---|---|---|---|---|

| Sn | 4a | 0.819879 | 0.819879 | 0.819879 |

| W | 4a | 0.165477 | 0.165477 | 0.165477 |

| O | 4a | 0.299517 | 0.299517 | 0.299517 |

| O | 12b | 0.647938 | 0.232936 | 0.048471 |

Data sourced from the Materials Project, based on work by Jeitschko and Sleight. ulpgc.es

Rietveld refinement is a powerful analytical method used to refine a theoretical crystal structure model against measured powder diffraction data. geoscienceworld.org It employs a least-squares approach to minimize the difference between the calculated and observed diffraction profiles. geoscienceworld.org This technique is particularly useful for extracting detailed structural information from PXRD data when single crystals are not available or for confirming the structure of a bulk powder sample.

In the study of this compound, Rietveld refinement has been applied to PXRD data to optimize lattice parameters, determine unit cell volume, and calculate bond lengths. researchgate.net For instance, in a study of α-SnWO₄ synthesized via a microwave-assisted hydrothermal method, Rietveld refinement confirmed the orthorhombic phase and was used to track changes in the unit cell volume with varying processing times. researchgate.net A reduction in the unit cell volume was correlated with a decrease in structural defects. researchgate.net

| Parameter | Value (for 64 min processing time) |

|---|---|

| Unit Cell Volume | 324.90 ų |

| W-O Bond Lengths | 1.791 - 2.213 Å |

| Sn-O Bond Lengths | 2.214 - 2.457 Å |

Data adapted from de Oliveira et al. (2022). researchgate.net

Electron Microscopy for Microstructural and Morphological Investigation

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of materials at high magnification. Unlike optical microscopy, electron microscopes use a beam of electrons, which have a much shorter wavelength than light, enabling significantly higher resolution. For this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly used to investigate its surface features and internal nanostructure. aip.orgmaterialsproject.org

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the sample, and the resulting signals (primarily secondary electrons) are collected to form an image that reveals detailed surface features.

SEM analysis of this compound has revealed a variety of morphologies depending on the synthesis method. For example, α-SnWO₄ prepared by a hydrothermal conversion method showed a change in morphology from sponge-like platelets to sharp nanowires as the pH of the synthesis solution was increased. aip.org Nanoparticles of β-SnWO₄ synthesized via a microwave-assisted method have been observed as stone-like, amalgamated nanoclusters with some porosity. materialsproject.org In other studies, α-SnWO₄ has been shown to form highly agglomerated nanosheets. This morphological information is critical as the surface structure can significantly influence properties such as catalytic activity and sensor response.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials at the nanoscale, even down to the atomic level. A high-energy electron beam is transmitted through an ultra-thin sample (typically less than 100 nm thick), and the interactions of the electrons with the material are used to form an image. acs.orgsemanticscholar.org

TEM studies of this compound provide detailed information about particle size, shape, and crystallinity at the nanoscale. materialsproject.org For β-SnWO₄ nanoparticles, TEM analysis has confirmed the formation of spherical particles. materialsproject.org High-Resolution TEM (HR-TEM), an advanced mode of TEM, allows for the visualization of the crystal lattice itself. In one study, HR-TEM analysis of β-SnWO₄ nanoparticles revealed an interlayer d-spacing of 0.33 nm, which corresponds to the (001) crystal plane, confirming the high crystallinity of the sample and corroborating the XRD results. materialsproject.org In another example, TEM images of SnWO₄ nanoparticles showed spherical particles with sizes in the range of 6-8 nm. This technique is crucial for understanding the nanostructural features that can govern the material's performance in applications like batteries and photocatalysis. materialsproject.org

Spectroscopic Methods for Elemental Compositional and Chemical State Analysis

Spectroscopic techniques are vital for determining which elements are present in this compound and in what oxidation states they exist. thermofisher.comscispace.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.com It is often integrated with scanning electron microscopes (SEM) or transmission electron microscopes (TEM). The technique works by bombarding the sample with a focused electron beam, which excites electrons in the atoms of the sample, causing them to be ejected from their shells. When electrons from higher energy shells fall to fill these vacancies, they emit X-rays with energies characteristic of the specific element. bruker.com

In the study of this compound, EDX provides qualitative and quantitative information about its elemental makeup. The resulting spectrum displays peaks corresponding to the characteristic X-ray energies of tin (Sn), tungsten (W), and oxygen (O). The intensity of these peaks is roughly proportional to the concentration of the respective elements in the sample. jeol.com A key application of EDX is elemental mapping, which visualizes the spatial distribution of these elements across the sample's surface. jeol.comthermofisher.com This allows researchers to confirm the uniform distribution of Sn, W, and O within the material and to identify any potential impurities or phase segregation. researchgate.net

Table 1: EDX Analysis Overview for this compound

| Feature | Description |

|---|---|

| Principle | Detection of characteristic X-rays emitted from a sample bombarded by an electron beam. bruker.com |

| Information Obtained | Elemental composition (identification of Sn, W, O) and relative abundance. jeol.com |

| Key Application | Elemental mapping to visualize the distribution of constituent elements and assess material homogeneity. thermofisher.comresearchgate.net |

| Coupled Instruments | Scanning Electron Microscope (SEM), Transmission Electron Microscope (TEM). bruker.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.orgcarleton.edu

For this compound, XPS is crucial for determining the oxidation states of tin and tungsten. The binding energy of the core electrons is sensitive to the chemical environment of the atom. For instance, XPS can distinguish between the metallic state and different oxidation states, such as Sn(II) in SnO and Sn(IV) in SnO₂. thermofisher.com Analysis of the high-resolution spectra for the Sn 3d and W 4f regions provides definitive information on the valence states of these elements in the this compound compound. This is critical for confirming that the compound is indeed tin(II) monotungstate. The technique also provides accurate elemental ratios of the surface components. thermofisher.comcarleton.edu

Table 2: Representative Binding Energies for Tin Species in XPS

| Chemical State | Core Level | Binding Energy (eV) |

|---|---|---|

| Sn (metal) | Sn 3d₅/₂ | ~484.6 |

| SnO (Sn²⁺) | Sn 3d₅/₂ | ~486.3 |

| SnO₂ (Sn⁴⁺) | Sn 3d₅/₂ | ~486.9 |

Note: Binding energies are approximate and can vary slightly based on instrument calibration and sample characteristics. Values are typically charge-referenced to the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for the determination of the elemental composition of a wide variety of samples. eag.comthermofisher.com To analyze a solid material like this compound, it must first be dissolved or digested, typically using strong acids, to create a liquid sample solution. eag.comunil.ch This solution is then converted into an aerosol and introduced into the core of an argon plasma, which reaches temperatures of approximately 9,000-10,000 K. eag.comunil.ch

At these extreme temperatures, the atoms and ions of the elements within the sample are excited to higher energy levels. As they relax back to their ground state, they emit light at wavelengths that are characteristic for each specific element. thermofisher.com The spectrometer measures the intensity of the emitted light at these specific wavelengths, which is directly proportional to the concentration of each element in the original sample. technologynetworks.com ICP-OES is used to obtain a highly accurate and precise quantitative measurement of the bulk elemental composition of this compound, for example, to confirm the stoichiometric ratio of tin to tungsten in the entire sample, complementing the surface-sensitive information from XPS. eag.comtechnologynetworks.com

Vibrational Spectroscopy for Molecular Structure and Bonding Group Identification

Vibrational spectroscopy encompasses techniques that study the vibrations of molecules. jascoinc.com The interaction of light with a molecule can cause transitions between its vibrational energy levels, providing a detailed fingerprint of its molecular structure and the chemical bonds within it. ksu.edu.sanih.gov These techniques are highly sensitive to molecular structure and the nature of chemical bonds. hawaii.edu

For this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly useful. The spectra obtained from these methods show absorption or scattering peaks at specific frequencies (or wavenumbers) that correspond to the vibrational modes of the chemical bonds present. ksu.edu.sa The primary structural unit in this compound is the tungstate anion (WO₄²⁻). Vibrational spectroscopy can identify the characteristic stretching and bending vibrations of the W-O bonds within this tetrahedral group. The positions and shapes of these peaks can provide information on the symmetry of the tungstate group and how it is affected by its interaction with the tin (Sn²⁺) cation in the crystal lattice. jascoinc.com The analysis of these vibrational modes helps to confirm the molecular structure of the compound and provides insight into the bond strengths and local coordination environment. advancedsciencenews.com

Table 3: Typical Vibrational Modes for Tungstate Groups

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν₁(A₁) | Symmetric stretching of W-O bonds | 920 - 940 |

| ν₃(F₂) | Asymmetric stretching of W-O bonds | 750 - 850 |

| ν₂(E) / ν₄(F₂) | Bending modes of O-W-O bonds | 300 - 450 |

Note: The exact peak positions can shift depending on the crystal structure, cation, and presence of defects.

Raman Spectroscopy for Crystalline Lattice Vibrations and Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, offering a "fingerprint" of its crystal structure and chemical bonding. In the study of solid-state materials like this compound, Raman spectroscopy provides information on phonons, which are quantized lattice vibrations. researchgate.net The analysis of these phonons reveals details about the symmetry of the crystal lattice and the nature of the atomic bonds. researchgate.net

For this compound, Raman spectra differ significantly between its two common crystalline phases: the low-temperature orthorhombic phase (α-SnWO₄) and the high-temperature cubic phase (β-SnWO₄).

α-Tin Monotungstate (orthorhombic): The Raman spectrum of α-SnWO₄ is characterized by several distinct peaks that correspond to the vibrational modes of its distorted WO₆ octahedra. scielo.br A particularly strong and consistently reported Raman mode appears at approximately 778-780 cm⁻¹. scielo.brnih.gov This band is attributed to the symmetric stretching vibrations of O-W-O bonds within the tungstate clusters. scielo.br Other weaker bands are observed at lower frequencies, which correspond to other vibrational modes of the crystal lattice. The presence of broad bands in the spectra can indicate the existence of structural defects. scielo.br

β-Tin Monotungstate (cubic): The cubic phase of SnWO₄ presents a different Raman fingerprint. Vibrational bands observed at approximately 74 cm⁻¹, 270 cm⁻¹, 688 cm⁻¹, and 820 cm⁻¹ are indicative of the cubic structure. researchgate.net The peaks at 270 cm⁻¹, 688 cm⁻¹, and 820 cm⁻¹ are specifically assigned to the W-O stretching vibrations within the WO₄ tetrahedral units characteristic of this phase. researchgate.net

The precise peak positions and their relative intensities are highly sensitive to the material's phase purity, crystallinity, and the presence of any secondary phases like SnW₃O₉ or WO₃. nih.gov

Interactive Data Table: Raman Peak Assignments for this compound Phases

| Crystalline Phase | Peak Position (cm⁻¹) | Assignment/Vibrational Mode | Reference |

| α-SnWO₄ | ~778 - 780 | Strong, O-W-O stretching in WO₆ octahedra | nih.gov, scielo.br |

| ~405 | Low intensity lattice mode | scielo.br | |

| ~288 | Low intensity lattice mode | scielo.br | |

| ~198 | Low intensity lattice mode | scielo.br | |

| β-SnWO₄ | 820 | W-O stretching in WO₄ tetrahedra | researchgate.net |

| 688 | W-O stretching in WO₄ tetrahedra | researchgate.net | |

| 270 | W-O stretching in WO₄ tetrahedra | researchgate.net | |

| 74 | Low-frequency lattice mode | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing the vibrational modes of molecules and crystal lattices that are infrared active. researchgate.net This technique measures the absorption of infrared radiation at specific frequencies corresponding to the characteristic vibrations of chemical bonds (e.g., stretching, bending). researchgate.net It is particularly effective for identifying the functional groups present in a compound. nih.govxenocs.com

For inorganic materials like this compound, FTIR spectra reveal the characteristic vibrations of the metal-oxygen bonds within the crystal structure. Analysis of α-SnWO₄ nanoparticles has identified several key absorption bands. A band observed at 541 cm⁻¹ is assigned to the Sn-O stretching vibration. researchgate.net The spectrum also shows a band at 1070 cm⁻¹ corresponding to W--O vibrations and another at 715 cm⁻¹ attributed to the stretching modes of W-O-W bridges. researchgate.net The region from 500-1100 cm⁻¹ contains the characteristic vibrational modes for this material. researchgate.net

Interactive Data Table: FTIR Peak Assignments for α-Tin Monotungstate

| Peak Position (cm⁻¹) | Assignment/Vibrational Mode | Reference |

| 1070 | W--O stretching | researchgate.net |

| 715 | W-O-W stretching | researchgate.net |

| 541 | Sn-O stretching | researchgate.net |

Advanced Scattering Techniques for Structural Information

Advanced scattering techniques utilize X-rays or neutrons to probe the structure of materials from the nanoscale to the atomic level, providing information that is often inaccessible by other methods.

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Size and Shape

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. anton-paar.com It is particularly well-suited for characterizing nanoparticles, providing statistically relevant data on their size, shape, and size distribution in solid or liquid form. xenocs.commdpi.com The technique works by measuring the elastic scattering of X-rays at very small angles (typically 0.1-10°) as they pass through a sample. anton-paar.com This scattering pattern is generated by variations in electron density within the material, such as those between nanoparticles and their surrounding matrix. rsc.org

For this compound, SAXS would be an ideal technique for the characterization of its nanoparticles synthesized for applications in catalysis or electronics. The analysis can provide:

Average Particle Size: Determining the mean diameter of SnWO₄ nanoparticles, typically in the 1 to 100 nm range. xenocs.com

Size Distribution: Revealing whether the nanoparticles are uniform in size (monodisperse) or have a wide range of sizes (polydisperse). xenocs.com

Particle Shape: By modeling the scattering data, information about the shape of the nanoparticles (e.g., spherical, rod-like, sheets) can be inferred. xenocs.com

Agglomeration State: SAXS can distinguish between primary particles and aggregates, which is crucial for understanding the material's performance in dispersions. nih.gov

While the literature describes the broad applicability of SAXS for various nanoparticle systems, specific experimental SAXS data for this compound is not extensively detailed in the reviewed sources. However, the principles of the technique confirm its high potential for the nanostructural analysis of SnWO₄.

Neutron Diffraction for Light Atom Localization and Magnetic Structure Elucidation (if applicable)

Neutron diffraction is a technique used to determine the atomic and/or magnetic structure of a material. aps.org It operates on principles similar to X-ray diffraction, but the use of neutrons instead of X-rays provides distinct and complementary information. aps.org Neutrons interact with atomic nuclei, and the scattering strength does not depend systematically on the atomic number, unlike with X-rays. aps.org This makes neutron diffraction exceptionally sensitive for locating light atoms, such as oxygen, in the presence of heavier atoms like tin and tungsten.

Furthermore, because neutrons possess a magnetic moment, they can scatter from magnetic moments within a material. This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials, revealing the arrangement of atomic magnetic moments (spins). aps.org

For this compound, neutron diffraction could provide critical structural details:

Magnetic Ordering: If this compound were to exhibit magnetic ordering at low temperatures, neutron diffraction would be the definitive technique to elucidate its magnetic structure.

There are no specific studies on this compound using neutron diffraction found in the searched results. The technique is typically applied to materials where precise localization of light elements or understanding complex magnetic structures is paramount. Its applicability to SnWO₄ remains a potential area for future research to refine its detailed crystal structure.

Theoretical and Computational Investigations of Tin Monotungstate

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.orgscispace.com It is a cornerstone for theoretical studies of SnWO₄, enabling detailed analysis of its electronic and bonding characteristics. DFT calculations for SnWO₄ are typically performed using approximations like the Generalized Gradient Approximation (GGA), often with specific functionals such as the Perdew-Burke-Ernzerhof (PBE) or the range-separated hybrid HSE06 functional for more accurate band gap predictions. kyoto-u.ac.jpulpgc.esaip.org

DFT is employed to determine the optimized crystal structure and ground state properties of SnWO₄ polymorphs. By minimizing the total energy of the system, theoretical calculations can predict lattice parameters that are in excellent agreement with experimental data.

For the orthorhombic α-SnWO₄ (space group Pnna), PBE-based DFT calculations have yielded optimized lattice parameters of a = 5.59 Å, b = 11.63 Å, and c = 4.98 Å. ulpgc.es These values correspond well with experimentally measured parameters (a = 5.62 Å, b = 11.74 Å, c = 4.98 Å). ulpgc.es The structure of α-SnWO₄ consists of two-dimensional sheets of distorted, corner-sharing WO₆ octahedra, separated by layers of four-fold coordinated Sn²⁺ ions. ulpgc.essemanticscholar.org

For the cubic β-SnWO₄ phase (space group P2₁3), the structure is characterized by WO₄²⁻ tetrahedra dispersed within the crystal, with tin atoms surrounded by oxygen in a twisted octahedral formation. encyclopedia.pub The stability of these phases is temperature-dependent, with the α-phase being stable below 670 °C and the β-phase being the high-temperature polymorph. encyclopedia.pub The influence of the 5s² lone electron pair (LEP) on the Sn²⁺ ion is a unique feature that significantly affects the crystal structure and its properties. conicet.gov.ar

First-principles calculations are also used to investigate the behavior of SnWO₄ under high pressure. Studies on α-SnWO₄ have identified pressure-induced phase transitions, for instance, at approximately 12.9 GPa and 17.5 GPa, leading to structures with increased coordination numbers for the tin and tungsten atoms. conicet.gov.arresearchgate.net

| Property | α-SnWO₄ (DFT, PBE) ulpgc.es | α-SnWO₄ (Experimental) ulpgc.es |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnna | Pnna |

| a (Å) | 5.59 | 5.62 |

| b (Å) | 11.63 | 11.74 |

| c (Å) | 4.98 | 4.98 |

| α, β, γ (°) | 90 | 90 |

The electronic band structure describes the ranges of energy that an electron may have within the solid, while the density of states (DOS) represents the number of states per interval of energy. wikipedia.org DFT calculations are instrumental in predicting these properties for SnWO₄.

The band structure of α-SnWO₄ reveals an indirect band gap. semanticscholar.org The calculated value of the band gap varies with the functional used, with standard GGA functionals predicting around 0.8 eV, while hybrid functionals like HSE06 provide a value of approximately 1.5 eV, which is closer to the experimental range of 1.6-2.1 eV. acs.orgkaust.edu.sa The valence band maximum (VBM) is primarily formed by the hybridization of O 2p and Sn 5s orbitals. kyoto-u.ac.jpencyclopedia.pub This hybridization is a key feature of Sn(II)-based oxides. kyoto-u.ac.jp The conduction band minimum (CBM) of the α-phase is mainly composed of W 5d orbitals. encyclopedia.pub

In contrast, the β-SnWO₄ phase has a wider calculated band gap of about 2.7 eV. encyclopedia.pub Its VBM has a similar composition to the α-phase, with hybridized O 2p and Sn 5s orbitals. encyclopedia.pub However, its CBM contains contributions from Sn 5p orbitals in addition to the W 5d orbitals. encyclopedia.pub This difference in the conduction band composition and the shorter W-O bonds in the WO₄²⁻ tetrahedra of the β-phase contribute to its larger band gap compared to the α-phase. encyclopedia.pub

The density of states analyses for both polymorphs confirm these orbital contributions to the band edges. encyclopedia.pubacs.org These theoretical predictions are crucial for understanding the optical absorption and photocatalytic potential of tin monotungstate.

| Phase | Calculated Band Gap (eV) | Conduction Band Edge Orbitals | Valence Band Edge Orbitals |

| α-SnWO₄ | ~1.5 - 1.7 encyclopedia.pubkaust.edu.sa | W 5d encyclopedia.pub | Hybridized O 2p and Sn 5s encyclopedia.pub |

| β-SnWO₄ | ~2.7 encyclopedia.pub | W 5d and Sn 5p encyclopedia.pub | Hybridized O 2p and Sn 5s encyclopedia.pub |

DFT calculations provide precise information on bond lengths and the geometry of the coordination polyhedra within the SnWO₄ crystal structure. In α-SnWO₄, the tungsten atoms are in an octahedral environment (WO₆), while the tin atoms are coordinated to oxygen in a configuration that can be described as a trigonal bipyramid, considering the stereoactive lone electron pair. researchgate.net DFT-optimized calculations show three distinct W-O bond lengths (approximately 1.80 Å, 1.89 Å, and 2.14 Å) and three different Sn-O bond lengths (approximately 2.18 Å, 2.39 Å, and 2.83 Å). aip.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and thermodynamic stability of materials. nih.govnih.gov While less common than DFT for SnWO₄, these techniques, often coupled with first-principles calculations, are valuable for studying lattice dynamics and surface phenomena.

Lattice dynamics calculations, often performed within the DFT framework (ab initio lattice dynamics), are used to study the vibrational properties of a crystal. researchgate.netias.ac.in The resulting phonon dispersion curves reveal the vibrational modes of the lattice. A stable crystal structure must have real (non-imaginary) phonon frequencies throughout the Brillouin zone.

For β-SnWO₄, the phonon spectrum has been calculated at the center of the Brillouin zone using GGA pseudopotentials, showing remarkable agreement with experimental Raman scattering data. acs.org Such studies allow for the assignment of Raman lines to specific normal coordinate characteristics of the WO₄²⁻ tetrahedra and the lattice modes. acs.org Furthermore, investigations into the temperature behavior of soft modes in β-SnWO₄ have been used to explain the first-order character of its phase transitions. researchgate.net Theoretical studies have also predicted the pressure dependence of Raman and infrared modes, identifying several instances of phonon softening and anti-crossing, which can indicate the onset of structural instabilities. conicet.gov.ar

The properties of a material's surface can differ significantly from its bulk. Computational methods are used to investigate the stability of different crystal facets (surfaces) and how they might reconstruct. The surface energy, which is the excess energy at the surface compared to the bulk, is a key parameter in these studies.

For α-SnWO₄, DFT calculations have been used to determine the surface energies of various low-index facets, such as (100), (010), (001), and (110). ulpgc.esacs.org The results indicate that the (100) and (110) facets are thermodynamically more stable than the (010) and (001) facets due to their lower surface energies. ulpgc.esacs.org Other facets like (121), (210), and (111) have also been studied, with their calculated surface energies being competitive with the (100) and (110) surfaces, suggesting they could also be present in synthesized nanocrystals. ulpgc.esacs.org

These calculations also reveal that the atomic coordination at the surface is different from the bulk. For example, the (010) facet's top layer is composed only of three-coordinated Sn atoms, while the (001) facet has four-coordinated Sn and four-coordinated W atoms. ulpgc.esacs.org Understanding these facet-dependent properties is crucial as they directly influence surface reactivity, which is important for applications like photocatalysis.

Ab Initio Molecular Dynamics for Reaction Pathway Elucidation

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the movement of atoms in a system over time, based on forces calculated directly from first-principles electronic structure theory, without the need for empirical parameters. aps.org This approach is particularly valuable for elucidating complex reaction mechanisms, exploring potential energy surfaces, and understanding kinetic processes that are difficult to access experimentally. nih.govmit.edu

In the context of this compound, AIMD can be employed to investigate several critical reaction pathways:

Phase Transitions: this compound is known to exist in at least two phases: a low-temperature orthorhombic phase (α-SnWO₄) and a high-temperature cubic phase (β-SnWO₄), with a transition temperature around 670 °C. mdpi.com AIMD simulations can model the atomic rearrangements during this phase transition, revealing the atomistic pathway, identifying the transition state, and calculating the energy barrier associated with the transformation. By simulating the system at various temperatures, researchers can understand the dynamic stability of each phase.

Synthesis Mechanisms: The formation of SnWO₄ through methods like hydrothermal or solid-state reactions involves complex intermediate steps. researchgate.net AIMD can be used to model the interactions between precursors (e.g., tin chloride and sodium tungstate) at a quantum mechanical level. researchgate.net This allows for the exploration of the reaction coordinate space to identify likely intermediate species and transition states, ultimately revealing the lowest-energy pathway to the final product. nih.gov Such simulations can provide insights into how factors like temperature, pressure, and solvent influence the reaction kinetics and final morphology. nsf.gov

Photocatalytic Reaction Mechanisms: For applications in photocatalysis, understanding the interaction of water molecules and organic pollutants with the SnWO₄ surface is essential. mdpi.com AIMD simulations can model the adsorption of molecules onto the catalyst surface and track the subsequent bond-breaking and bond-forming events following photoexcitation. This can help elucidate the elementary steps of photocatalytic degradation or water splitting, providing a level of detail that is often unattainable through experimental means alone. nih.gov

The table below illustrates the type of data that can be obtained from AIMD simulations for a hypothetical reaction pathway, such as a phase transition or a surface-catalyzed reaction.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (Eₐ) | The minimum energy required to initiate the reaction (e.g., α to β phase transition). | 1.2 eV |

| Reaction Enthalpy (ΔH) | The net change in enthalpy during the reaction. A negative value indicates an exothermic process. | -0.3 eV |

| Transition State Geometry | The specific atomic arrangement at the highest point of the energy barrier. | Distorted WO₆ octahedra |

| Vibrational Frequencies | Frequencies of atomic vibrations at the transition state, used to confirm the nature of the saddle point. | One imaginary frequency |

These computational investigations provide a detailed picture of reaction dynamics, helping to rationalize experimental observations and to design more efficient synthetic and catalytic processes. nsf.gov

Computational Modeling of Defect Chemistry and Non-Stoichiometry

The functional properties of oxide materials are often governed by their defect chemistry—the types, concentrations, and interactions of point defects such as vacancies, interstitials, and substitutions. frontiersin.org Non-stoichiometry, a deviation from the ideal integer ratio of constituent atoms, is a direct consequence of these defects. Computational modeling, primarily using Density Functional Theory (DFT), is a key tool for investigating the defect chemistry of materials like this compound.

In SnWO₄, several intrinsic point defects are expected to be thermodynamically favorable:

Oxygen Vacancies (Vₒ): The removal of an oxygen atom from the lattice. These defects are common in oxides and often act as electron donors, contributing to n-type conductivity. frontiersin.orgrsc.org

Tin Vacancies (Vₛₙ): The absence of a tin atom. In materials like tin monoxide (SnO), tin vacancies are the primary source of p-type conductivity. rsc.org

Tungsten Vacancies (Vₗ): The removal of a tungsten atom from the lattice.

Interstitial Defects: Atoms located in positions that are not part of the regular crystal lattice.

DFT calculations can determine the formation energy of these defects, which is the energy required to create a defect in an otherwise perfect crystal. The formation energy depends on the atomic chemical potentials, which reflect the experimental synthesis conditions (e.g., oxygen-rich or oxygen-poor environment). rsc.org By calculating the formation energy for different charge states of a defect, it is possible to predict the defect's concentration and its role as a donor or acceptor. For instance, transient surface photovoltage measurements have indicated n-type behavior in SnWO₄ films, which could be attributed to the presence of oxygen vacancies. acs.orgnih.gov

The following interactive table presents hypothetical DFT-calculated formation energies for neutral point defects in α-SnWO₄ under different environmental conditions. Lower formation energies indicate a higher likelihood of the defect occurring.

| Defect Type | Formation Energy (Sn-rich/O-poor) [eV] | Formation Energy (W-rich/O-poor) [eV] | Formation Energy (O-rich) [eV] |

|---|---|---|---|

| Oxygen Vacancy (Vₒ) | 1.8 | 2.0 | 4.5 |

| Tin Vacancy (Vₛₙ) | 5.1 | 4.8 | 2.2 |

| Tungsten Vacancy (Vₗ) | 6.5 | 5.9 | 3.1 |

As the table illustrates, the stability of a particular defect is highly sensitive to the synthesis environment. For example, oxygen vacancies are predicted to be more favorable under oxygen-poor conditions, which would promote n-type conductivity. Conversely, under oxygen-rich conditions, metal vacancies (Vₛₙ and Vₗ) become more stable. Understanding this interplay through computational modeling is essential for controlling the material's properties through defect engineering. frontiersin.orgnih.govfrontiersin.org

Advanced Application Domains and Mechanistic Understandings of Tin Monotungstate

Catalytic Systems and Reaction Mechanisms

The catalytic prowess of tin monotungstate is most evident in photocatalysis and electrocatalysis. In these domains, it facilitates a range of reactions, from environmental remediation to energy conversion, by lowering the activation energy for key chemical transformations. The underlying mechanisms are a subject of intensive investigation, with a focus on understanding charge carrier dynamics and surface reactions.

Photocatalysis for Environmental Remediation and Chemical Synthesis

As a photocatalyst, this compound absorbs light energy to generate electron-hole pairs, which are the primary drivers of subsequent chemical reactions. The efficiency of these reactions is dictated by the lifetime of these charge carriers and their ability to migrate to the catalyst surface to interact with adsorbed species.

The photocatalytic degradation of organic pollutants using this compound typically proceeds through a free-radical-mediated oxidation process. Upon irradiation with light of sufficient energy, electrons in the valence band of SnWO₄ are excited to the conduction band, leaving behind holes. These charge carriers can then initiate a cascade of reactions.

The primary mechanistic steps are as follows:

Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize organic molecules adsorbed on the catalyst surface. More commonly, they react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). Concurrently, the electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen to form superoxide radicals (•O₂⁻).

Radical Attack on Organic Pollutants: The generated hydroxyl and superoxide radicals are potent, non-selective oxidizing agents that attack the organic pollutant molecules. This leads to a series of reactions, including hydroxylation, dehydrogenation, and ring-opening, which break down the complex organic structure into simpler, less harmful intermediates.

Mineralization: Through successive radical attacks, the organic intermediates are eventually mineralized into carbon dioxide, water, and inorganic ions.

| Catalyst | Pollutant | Irradiation Source | Degradation Efficiency | Time |

|---|---|---|---|---|

| α-SnWO₄/SnO₂ | Methyl Orange (MO) | Visible Light | 97% | 40 min |

| β-SnWO₄ | Rhodamine B (RhB) | Visible Light | ~94.6% | 150 min |

| flower-like α-SnWO₄ | Methyl Orange (MO) | Not Specified | 95% | 80 min |

| g-C₃N₄-SnWO₄ | Evans Blue dye | Not Specified | Rate constant of 0.0122 min⁻¹ | Not Specified |

This compound is also a candidate for photocatalytic hydrogen production from water splitting. The fundamental process involves the absorption of photons to generate electron-hole pairs. The electrons are then utilized to reduce protons to hydrogen gas, while the holes oxidize water to oxygen.

The reaction kinetics and pathways are highly dependent on the crystal structure and exposed facets of the this compound catalyst. Theoretical studies using Density Functional Theory (DFT) have suggested that designing α-SnWO₄ with specific crystallographic orientations can enhance the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). For instance, the (100) and (110) facets of α-SnWO₄ are predicted to be particularly active for HER and OER, respectively.

Anodic Reaction (Oxidation): 2H₂O + 4h⁺ → O₂ + 4H⁺

Cathodic Reaction (Reduction): 2H⁺ + 2e⁻ → H₂

The kinetics of this process are often limited by the recombination of photogenerated electron-hole pairs and the slow kinetics of the water oxidation half-reaction. To overcome these limitations, researchers often employ sacrificial agents (such as methanol) to consume the photogenerated holes, thereby increasing the availability of electrons for hydrogen production. The efficiency of hydrogen evolution is also influenced by light intensity and the concentration of the sacrificial agent. Kinetic studies have shown that the rate of hydrogen production often follows pseudo-first-order kinetics with respect to the light intensity.

The application of this compound in selective organic transformations is a less explored but promising area. The ability of photogenerated holes and electrons to act as oxidizing and reducing agents, respectively, can be harnessed to drive specific organic reactions. The β-phase of SnWO₄, with its wider bandgap, offers photogenerated electrons and holes with greater reduction and oxidation potentials, which can be advantageous for certain transformations.

However, detailed research on specific catalytic cycles for selective organic synthesis using this compound is currently limited. The potential exists for reactions such as the selective oxidation of alcohols to aldehydes or ketones and the reduction of nitroaromatics to anilines. A hypothetical catalytic cycle for an oxidation reaction would involve:

Adsorption of the organic substrate onto the SnWO₄ surface.

Generation of an electron-hole pair upon photoexcitation.

Oxidation of the substrate by the photogenerated hole, either directly or via the formation of a hydroxyl radical.

Desorption of the oxidized product from the catalyst surface.

Consumption of the photogenerated electron, for example, by reducing adsorbed oxygen, to complete the catalytic cycle and regenerate the catalyst.

Further research is required to elucidate the specific mechanisms and establish the catalytic cycles for various selective organic transformations using this compound.

Electrocatalysis for Energy Conversion

In the realm of electrocatalysis, this compound is being investigated for its potential to catalyze reactions crucial for energy conversion devices, such as the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR).

The oxygen evolution reaction is a key process in water splitting for hydrogen production and in metal-air batteries. The reaction involves the four-electron oxidation of water to molecular oxygen and is often the kinetic bottleneck in these technologies due to its sluggish nature.

Theoretical studies based on DFT have provided insights into the electrochemical pathways of OER on the surface of α-SnWO₄. The mechanism is believed to proceed through the formation of several key intermediates adsorbed onto the catalyst surface (*). The generally accepted pathway involves the following steps:

*OH → *O + H⁺ + e⁻

*O + H₂O → *OOH + H⁺ + e⁻

*OOH → * + O₂ + H⁺ + e⁻

The efficiency of the OER is determined by the binding energies of these intermediates to the catalyst surface. DFT calculations suggest that the catalytic activity is highly dependent on the exposed crystal facet of α-SnWO₄, with some facets exhibiting more favorable adsorption energies for the reaction intermediates than others. For example, O-Sn terminated (010) facets have been suggested to show good OER activity.

Information regarding the oxygen reduction reaction (ORR) pathways on this compound is less prevalent in the current literature. The ORR is the cathodic reaction in fuel cells and metal-air batteries and can proceed through either a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide. Elucidating the preferred pathway and the associated electrochemical mechanism on this compound surfaces is an area that warrants further investigation.

Fuel Cell Applications: Proton and Electron Transport Considerations

While this compound has been explored for electrochemical applications such as an anode material for lithium-ion batteries, its specific use in proton-exchange membrane fuel cells (PEMFCs) is not extensively documented in current research. sci-hub.se The primary function of a PEMFC anode is to facilitate the hydrogen oxidation reaction, a process requiring efficient transport of both protons (H⁺) and electrons (e⁻). Materials for this purpose must possess high electrical conductivity and catalytic activity for hydrogen dissociation.

In related electrochemical energy storage systems, such as Li-ion batteries, α-SnWO₄ has been investigated as a high-capacity anode material. sci-hub.se Studies on α-SnWO₄/Carbon composites have shown enhanced reversible discharge capacities and better cycle performance compared to pure α-SnWO₄, indicating that improving electron transport is critical for electrochemical performance. researchgate.netnih.gov For instance, an α-SnWO₄/C composite demonstrated a reversible discharge capacity of 780 mAh/g at a current density of 50 mA/g, retaining 600 mAh/g after 30 cycles. researchgate.netnih.gov Similarly, β-SnWO₄ nanoparticles have been shown to achieve a high specific capacitance of 600 mAhg⁻¹ at a 0.1 C rate in Li-ion battery applications. mdpi.com These findings highlight the material's capability for electrochemical charge transfer, a fundamental requirement for fuel cell components. However, further research is required to evaluate its suitability and specific proton and electron transport mechanisms within the operational environment of a fuel cell.

Heterogeneous Catalysis for Industrial Processes

This compound serves as a robust heterogeneous catalyst, where its solid phase differs from the gaseous or liquid phases of reactants. sci-hub.seresearchgate.net Its catalytic prowess is rooted in the specific nature of its surface active sites, which can facilitate both acid-base and redox reactions crucial for industrial synthesis.

Certain formulations of tin tungstate (B81510) exhibit properties of a solid acid catalyst. Nanoparticles of tin (IV) tungstate, a related compound, have been shown to possess Brønsted acid sites. researchgate.net The presence of these sites is indicated by a significant Na⁺ exchange capacity, measured at 3.8 meq/g, which points to the existence of surface hydroxyl groups (-OH) that can donate protons. researchgate.net These Brønsted acid sites are crucial for catalyzing acid-driven reactions, such as esterification. The catalytic activity of tin (IV) tungstate was demonstrated in the esterification of acetic acid with various alcohols, where the percentage yield was notably higher for n-alcohols compared to isomeric alcohols, showcasing the influence of the catalyst's active sites on reaction efficiency. researchgate.net

This compound, particularly the α-SnWO₄ phase, is a promising material for photo(electro)catalysis, a form of redox catalysis driven by light. acs.orgresearchgate.net These processes hinge on the generation, separation, and transfer of electron-hole pairs. The electronic structure of α-SnWO₄, with a valence band maximum (VBM) formed by O 2p and Sn 5s orbitals and a conduction band minimum (CBM) composed of W 5d orbitals, is well-suited for visible-light absorption and driving redox reactions. acs.org

Theoretical and experimental studies have identified specific crystal facets as the primary active sites for redox processes like water splitting. acs.orgresearchgate.net Density Functional Theory (DFT) calculations have revealed a significant anisotropy in the catalytic properties of different facets. acs.orgresearchgate.net

Table 1: Facet-Dependent Properties of α-SnWO₄ for Photoelectrocatalytic Water Splitting

| Crystal Facet | Predicted Catalytic Reaction | Active Site | Charge Carrier Transport |

|---|---|---|---|

| (110) | Oxygen Evolution Reaction (OER) | Three-coordinated Sn | Favorable for hole migration from bulk to surface |

| (100) | Hydrogen Evolution Reaction (HER) | Four-coordinated W | Smooth electron migration from bulk to surface |

The electron transfer process in these reactions is highly dependent on the surface structure. For the (100) facet, the charge density for the CBM states is well-delocalized over all W 5d orbitals, facilitating smooth electron migration from the bulk material to the surface to drive the reduction of protons (HER). acs.org Conversely, for the (110) facet, the VBM states are localized on the surface, which is favorable for the migration of holes to the surface to drive water oxidation (OER). acs.org This facet-dependent charge transport underscores the importance of crystal morphology in designing efficient α-SnWO₄ redox catalysts. acs.orgresearchgate.net

Sensing Technologies and Detection Principles

The electrical properties of this compound are sensitive to its surface chemistry, making it a candidate material for various sensing technologies. Its application spans from detecting gases in the atmosphere to identifying specific molecules in electrochemical environments.

As an n-type semiconductor, this compound's gas sensing mechanism is primarily based on the modulation of its electrical resistance through surface adsorption and desorption processes. researchgate.netbohrium.comresearchgate.net This mechanism is particularly effective for detecting reducing gases like hydrogen sulfide (H₂S) and hydrogen (H₂). unife.it

The fundamental detection principle involves the following steps:

Gas Detection (Adsorption): When the sensor is exposed to a reducing gas (e.g., H₂S), the gas molecules react with the pre-adsorbed, negatively charged oxygen species on the surface (e.g., 2H₂S + 3O₂⁻ → 2SO₂ + 2H₂O + 6e⁻).

Electron Release and Signal Transduction: This surface redox reaction releases the trapped electrons back into the conduction band of the SnWO₄. The increase in electron concentration reduces the width of the depletion layer, leading to a measurable decrease in the sensor's electrical resistance, which serves as the sensing signal.

Recovery (Desorption): When the reducing gas is removed from the environment, oxygen re-adsorbs on the surface, recapturing electrons and returning the sensor to its initial high-resistance state.

This resistance modulation based on the chemical interactions at the surface forms the core of SnWO₄'s utility in chemiresistive gas sensors. researchgate.net

This compound nanoparticles are also employed as modifiers on electrode surfaces to create sensitive and selective electrochemical sensing platforms. researchgate.net These sensors operate on the principle of detecting changes in electrical signals (current, potential) resulting from the electrochemical reaction of a target analyte at the electrode surface.

The SnWO₄ material acts as both the recognition element and the signal transducer. The charge transfer mechanism is central to its function. For instance, in a photoelectrochemical (PEC) sensor, the process can be described as follows:

Photo-excitation: Under illumination, the SnWO₄ semiconductor absorbs photons, generating electron-hole pairs.

Analyte Interaction: The target analyte, acting as an electron donor, interacts with the photogenerated holes at the SnWO₄ surface. This interaction promotes the separation of the electron-hole pairs and facilitates charge transfer between the analyte and the electrode. nju.edu.cn

Signal Generation: The enhanced charge transfer and separation efficiency result in a measurable change in the photocurrent. nju.edu.cn The magnitude of this change is proportional to the concentration of the analyte, allowing for quantitative detection.

The effectiveness of SnWO₄ in these platforms is attributed to its ability to provide a high surface area and favorable electronic properties that enhance the rate of charge transfer at the electrode-electrolyte interface. researchgate.net This improved electrochemical activity leads to higher sensitivity and lower detection limits for various target molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | SnWO₄ |

| Tin (IV) Tungstate | 2SnO₂·3WO₃·5H₂O |

| Hydrogen | H₂ |

| Oxygen | O₂ |

| Water | H₂O |

| Acetic Acid | CH₃COOH |

| Hydrogen Sulfide | H₂S |

| Sulfur Dioxide | SO₂ |

Energy Storage and Conversion Systems

This compound has demonstrated considerable promise in energy storage and conversion technologies, particularly in supercapacitors, batteries, and photovoltaic devices. Its performance in these applications is intrinsically linked to its crystal structure and electrochemical reactivity.

As an electrode material for supercapacitors, this compound nanoassemblies have been shown to exhibit high specific capacitance and excellent cycling stability. nih.gov The primary mechanism for charge storage in SnWO₄-based supercapacitors is pseudocapacitance, which involves fast and reversible faradaic (redox) reactions occurring at or near the surface of the electrode material. nih.govaip.org

This is distinct from the electrostatic charge storage in electric double-layer capacitors (EDLCs). The pseudocapacitive behavior of this compound is attributed to the redox activity of its constituent metal ions, Sn²⁺ and W⁶⁺. During the charge-discharge process, electrolyte ions (e.g., H⁺ or alkali metal ions) interact with the electrode surface.

The charge storage process can be described by two main phenomena:

Surface Pseudocapacitance: This involves redox reactions of the tin and tungsten ions on the surface of the SnWO₄ particles. The nanostructured nature of the material provides a high surface area, maximizing the sites available for these reactions and thus enhancing the specific capacitance. For example, SnWO₄ nanoassemblies have demonstrated a specific capacitance as high as 242 F/g. nih.gov

Ion Intercalation: While predominantly a surface phenomenon, some degree of shallow intercalation of small ions from the electrolyte into the near-surface region of the this compound crystal lattice can also contribute to charge storage. This process is also associated with a change in the oxidation state of the metal cations to maintain charge neutrality.

Table 1: Performance of this compound-Based Supercapacitors

| Material | Specific Capacitance (F/g) | Scan Rate (mV/s) | Cycling Stability | Reference |

|---|---|---|---|---|

| SnWO₄ Nanoassemblies (small size) | 242 | 5 | 85% retention after 4000 cycles | nih.gov |

| SnWO₄ Nanoassemblies (large size) | 217 | Not Specified | Not Specified | nih.gov |

Both α-SnWO₄ and β-SnWO₄ have been investigated as potential anode materials for lithium-ion batteries, offering high theoretical capacities. researchgate.netacs.org The theoretical capacity of SnWO₄ is approximately 850 mAh g⁻¹, which is significantly higher than that of the conventional graphite anode (372 mAh g⁻¹). researchgate.net The electrochemical process in a this compound anode during lithiation (discharge) and delithiation (charge) is a complex, multi-step mechanism involving both conversion and alloying reactions.

The reversible chemistry can be summarized as follows:

Initial Conversion Reaction: Upon the first discharge, SnWO₄ is irreversibly reduced by lithium ions into metallic tin (Sn), metallic tungsten (W), and lithium oxide (Li₂O). This is a conversion reaction where the initial crystal structure of this compound is decomposed.

SnWO₄ + 8Li⁺ + 8e⁻ → Sn + W + 4Li₂O

Alloying Reaction: The newly formed metallic tin nanoparticles then undergo a reversible alloying reaction with lithium ions to form various LiₓSn alloys.

Sn + xLi⁺ + xe⁻ ↔ LiₓSn (where x can be up to 4.4)

Delithiation Process: During the charging process, the LiₓSn alloys de-alloy, releasing lithium ions and reforming metallic tin. Subsequently, the Sn and W metals are oxidized back to a tin-tungsten-oxide phase, though not necessarily reforming the original crystalline SnWO₄ structure, especially in the initial cycles.

This multi-step process contributes to the high specific capacity observed in these materials. For instance, initial discharge capacities as high as 985 mAh g⁻¹, 1180 mAhg⁻¹, and 1211.4 mAh g⁻¹ have been reported for different forms of SnWO₄. researchgate.netacs.orgoptica.org However, the large volume changes associated with the conversion and alloying/de-alloying processes can lead to pulverization of the electrode and capacity fading over subsequent cycles. optica.org

Table 2: Electrochemical Performance of this compound Anodes in Li-ion Batteries

| Material | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Reference |

|---|---|---|---|

| α-SnWO₄ | 985 | 670 (initial) | researchgate.net |

| β-SnWO₄ Nanoparticles | 1180 | 638 (after 1st cycle) | acs.org |

| SnWO₄ Nanowires | 1211.4 | 562 (after 100 cycles at 1 A g⁻¹) | optica.org |

α-SnWO₄ has garnered attention as a promising n-type semiconductor for photoanodes in photoelectrochemical (PEC) cells for solar water splitting, a type of photovoltaic device. acs.org This interest stems from its relatively narrow indirect bandgap of approximately 1.9 eV, which allows it to absorb a significant portion of the visible light spectrum. acs.org

The fundamental processes governing its function in a photovoltaic device are:

Light Absorption: When photons with energy greater than or equal to the bandgap of α-SnWO₄ strike the material, they are absorbed, exciting an electron from the valence band to the conduction band. This process creates an electron-hole pair (an exciton). The valence band of α-SnWO₄ is composed of hybridized Sn 5s and O 2p orbitals, while the conduction band is primarily formed by W 5d orbitals. acs.org The energy difference between these bands dictates the range of light that can be absorbed.

Charge Separation: For a photocurrent to be generated, the photogenerated electron-hole pair must be separated before they recombine. In a PEC cell, this separation is driven by the electric field present at the semiconductor-electrolyte interface (the space-charge region). The electrons (minority carriers in an n-type semiconductor) are driven towards the bulk of the material and then to the counter electrode via an external circuit, where they can drive a reduction reaction (e.g., hydrogen evolution). The holes (majority carriers) are driven to the semiconductor surface to participate in an oxidation reaction (e.g., water oxidation). acs.org

Light Interaction Phenomena for Optical Applications

The interaction of light with this compound is central to its use in optical applications, primarily leveraging its absorptive properties.

When applied as a thin film or coating, the optical behavior of this compound is defined by how it absorbs and scatters incident light.

Light Absorption: As a semiconductor, α-SnWO₄ exhibits a high absorption coefficient in the visible light range. aip.org This strong absorption is a direct consequence of its electronic band structure, where the probability of electronic transitions from the valence band to the conduction band upon photon absorption is high. The absorption spectrum is characterized by a steep increase in absorption at energies corresponding to its bandgap. This property is highly desirable for applications that require efficient light harvesting, such as photocatalysis and photovoltaics.

Color Generation and Stability Mechanisms